molecular formula C6H5BrN2OS B1378113 2-Bromo-3-[(1,3-thiazol-2-yl)imino]propanal CAS No. 1394045-25-0

2-Bromo-3-[(1,3-thiazol-2-yl)imino]propanal

Cat. No.: B1378113
CAS No.: 1394045-25-0
M. Wt: 233.09 g/mol
InChI Key: AAAXJPLFDZTYTN-YCRREMRBSA-N
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Description

2-Bromo-3-[(1,3-thiazol-2-yl)imino]propanal is a chemical compound with the molecular formula C6H5BrN2OS and a molecular weight of 233.09 g/mol . This compound is characterized by the presence of a bromine atom, a thiazole ring, and an imino group, making it a versatile molecule in various chemical reactions and applications.

Scientific Research Applications

2-Bromo-3-[(1,3-thiazol-2-yl)imino]propanal has a wide range of applications in scientific research:

Biochemical Analysis

Biochemical Properties

2-Bromo-3-[(1,3-thiazol-2-yl)imino]propanal plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular metabolism. The compound’s interaction with proteins often involves binding to active sites, leading to changes in protein conformation and function .

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis. Additionally, it affects cellular metabolism by inhibiting key enzymes, resulting in altered metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding often involves interactions with the active sites of enzymes, resulting in changes in enzyme activity. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to reduced efficacy. Long-term exposure to the compound has been associated with sustained changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as antimicrobial and anticancer activities. At high doses, it can cause toxic or adverse effects, including cellular damage and organ toxicity. Threshold effects have been observed, indicating that the compound’s efficacy and safety are dose-dependent .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways often involves the inhibition of key enzymes, leading to changes in the production and utilization of metabolites. This can result in altered cellular metabolism and energy production .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments. The compound’s distribution is critical for its biological activity, as it determines the sites of action and potential effects on cellular function .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound is often directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization influences the compound’s interactions with biomolecules and its overall efficacy in modulating cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-[(1,3-thiazol-2-yl)imino]propanal typically involves the reaction of a bromo ketone with a thiazole derivative. One common method includes the reaction of 2-bromoacetophenone with 2-aminothiazole under controlled conditions to form the desired product . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the imino group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-[(1,3-thiazol-2-yl)imino]propanal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-3-[(1,3-thiazol-2-yl)amino]propanal
  • 2-Chloro-3-[(1,3-thiazol-2-yl)imino]propanal
  • 2-Bromo-3-[(1,3-thiazol-2-yl)imino]butanal

Uniqueness

2-Bromo-3-[(1,3-thiazol-2-yl)imino]propanal is unique due to its specific combination of a bromine atom, thiazole ring, and imino group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

(3E)-2-bromo-3-(1,3-thiazol-2-ylimino)propanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2OS/c7-5(4-10)3-9-6-8-1-2-11-6/h1-5H/b9-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAAXJPLFDZTYTN-YCRREMRBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)N=CC(C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=N1)/N=C/C(C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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